molecular formula C15H20N2O4 B7587038 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid

3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid

Cat. No. B7587038
M. Wt: 292.33 g/mol
InChI Key: VPWFRHQMXJUWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a white crystalline powder that is soluble in water and has a molecular formula of C14H17N2O5. In

Mechanism of Action

3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid works by binding to the active site of MMP-2 and MMP-9 enzymes, thereby inhibiting their activity. This inhibition results in the prevention of cancer cell invasion and metastasis, as well as the reduction of beta-amyloid peptide aggregation in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of MMP-2 and MMP-9 enzymes, which are involved in the progression of cancer and other diseases. This compound has also been shown to reduce the aggregation of beta-amyloid peptides in Alzheimer's disease. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid in lab experiments is its specificity for MMP-2 and MMP-9 enzymes. This specificity allows for targeted inhibition of these enzymes, which can be beneficial in the treatment of cancer and other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to be cytotoxic.

Future Directions

There are several future directions for the study of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid. One potential direction is the development of this compound derivatives with increased specificity and reduced toxicity. Another potential direction is the investigation of the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease.

Synthesis Methods

3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 4-carboxybenzaldehyde with methylamine, followed by the addition of N-methyl-1,3-propanediamine, and finally, the introduction of an oxan-4-yl group. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has been widely used in scientific research for its potential applications in the field of drug discovery. This compound has been shown to inhibit the activity of certain enzymes, such as MMP-2 and MMP-9, which are involved in the progression of cancer and other diseases. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the aggregation of beta-amyloid peptides, which are associated with the development of the disease.

properties

IUPAC Name

3-[[[methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-17(13-5-7-21-8-6-13)15(20)16-10-11-3-2-4-12(9-11)14(18)19/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWFRHQMXJUWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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